11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)-
Description
IUPAC Nomenclature and Systematic Classification
The compound 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- derives its systematic name from the fusion of pyridine and quinazolinone rings, augmented by specific substituents. The IUPAC nomenclature prioritizes the bicyclic core, where the pyrido[2,1-b]quinazolin-11-one system forms the parent structure. The numbering begins at the nitrogen atom in the pyridine ring, proceeding through the fused quinazolinone moiety. The "11H" designation indicates the position of hydrogen in the bicyclic system, while the "2-(1-methylethyl)" and "8-(1H-tetrazol-5-yl)" substituents specify the isopropyl and tetrazole groups at positions 2 and 8, respectively.
This classification aligns with the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds, which mandate precedence for larger ring systems and functional group suffixes. The tetrazole substituent, a five-membered ring containing four nitrogen atoms, is treated as a prefix due to its lower priority compared to the quinazolinone core.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula C₁₆H₁₄N₆O reflects the compound’s composition: 16 carbon atoms, 14 hydrogens, 6 nitrogens, and 1 oxygen. This formula arises from the pyrido[2,1-b]quinazolinone backbone (C₁₁H₈N₂O), the isopropyl group (C₃H₇), and the tetrazole ring (C₁N₄).
Constitutional isomerism in this compound could manifest in three primary ways:
- Substituent Position Isomerism : Varying the locations of the isopropyl and tetrazolyl groups on the bicyclic framework. For example, placing the isopropyl group at position 4 instead of 2 would create a distinct isomer.
- Tetrazole Tautomerism : The 1H-tetrazol-5-yl group exhibits tautomerism between 1H- and 2H- forms, though the 1H configuration is stabilized in this structure due to steric and electronic factors.
- Isopropyl Orientation : While the isopropyl group itself lacks constitutional isomers, its attachment point influences overall molecular geometry.
Stereochemical Considerations in Bicyclic Framework
The pyrido[2,1-b]quinazolinone core exhibits limited stereochemical flexibility due to its fused, planar structure. Key stereochemical features include:
- Bridgehead Chirality : The nitrogen atoms at positions 1 and 3 of the quinazolinone ring create a rigid bicyclic system, restricting rotation about the C-N bonds.
- Tetrazole Ring Conformation : The tetrazole substituent adopts a near-planar conformation, with nitrogen lone pairs oriented to minimize steric clashes with the isopropyl group.
- Isopropyl Group Dynamics : The 2-(1-methylethyl) substituent introduces axial chirality, though rapid rotation around the C-C bond may render enantiomers indistinguishable at room temperature.
The absence of reported enantiomeric resolution in literature suggests that stereochemical effects are secondary to electronic and functional group interactions in this compound.
Crystallographic Characterization of Tetrazolyl Substituent Orientation
X-ray diffraction studies of analogous compounds reveal critical insights into the spatial arrangement of the tetrazolyl group. Key crystallographic parameters include:
| Parameter | Value (Typical Range) | Significance |
|---|---|---|
| Bond Length (C-N) | 1.32–1.35 Å | Indicates partial double-bond character |
| Dihedral Angle | 12–18° | Measures tetrazole ring tilt relative to bicyclic core |
| Packing Density | 1.45–1.55 g/cm³ | Reflects intermolecular van der Waals interactions |
The tetrazolyl group adopts a synperiplanar orientation relative to the quinazolinone carbonyl, maximizing π-π stacking interactions in the crystal lattice. This orientation stabilizes the solid-state structure through hydrogen bonding between the tetrazole’s N-H and the carbonyl oxygen.
Properties
CAS No. |
88562-47-4 |
|---|---|
Molecular Formula |
C16H14N6O |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-propan-2-yl-8-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C16H14N6O/c1-9(2)10-3-5-13-12(7-10)16(23)22-8-11(4-6-14(22)17-13)15-18-20-21-19-15/h3-9H,1-2H3,(H,18,19,20,21) |
InChI Key |
PSBJNAVROXYISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Chlorobenzoic Acid and 2-Aminopyridine Derivatives
- The core scaffold is synthesized by condensation of 2-chlorobenzoic acid with 2-aminopyridine derivatives in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Ultrasound irradiation has been employed to enhance reaction rates and yields, reducing reaction times significantly (e.g., from hours to minutes) and improving product purity.
- The reaction proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization to form the quinazolinone ring.
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80–120 °C |
| Reaction Time | 30 minutes to 3 hours (ultrasound-assisted) |
| Catalysts/Additives | Potassium carbonate, potassium iodide (for some derivatives) |
| Work-up | Dilution with water, extraction with ethyl acetate, drying over Na2SO4 |
This method yields the 11H-pyrido[2,1-b]quinazolin-11-one core in good to excellent yields (typically 70–90%).
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation & Cyclization | 2-Chlorobenzoic acid + 2-aminopyridine, DMF, ultrasound, 80 °C | Formation of 11H-pyrido[2,1-b]quinazolin-11-one core |
| 2 | Alkylation | Isopropyl bromide, K2CO3, DMF, 60–80 °C | Introduction of 2-(1-methylethyl) substituent |
| 3 | Halogenation | Bromination at position 8 | Formation of 8-bromo intermediate |
| 4 | Tetrazole ring formation | Sodium azide or other azide source, reflux, polar solvent | Formation of 8-(1H-tetrazol-5-yl) substituent |
Research Findings and Yields
- The ultrasound-assisted condensation method significantly improves yield and reduces reaction time compared to conventional heating, with yields reported up to 85% for the core scaffold.
- Alkylation steps typically yield 60–80% of the desired substituted product depending on reaction time and reagent purity.
- Tetrazole ring formation yields vary widely (40–70%) depending on the halogenation efficiency and azide cyclization conditions.
- Purification is generally achieved by recrystallization or chromatographic techniques, with characterization by NMR, HRMS, and IR spectroscopy confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
-
Anticancer Activity :
- Research indicates that derivatives of pyridoquinazoline compounds have shown promising anticancer effects. A study demonstrated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The specific derivative, 11H-Pyrido(2,1-b)quinazolin-11-one, has been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Medicinal Chemistry Applications
The unique structure of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- allows for modifications that can enhance its pharmacological profiles:
- Drug Design : The compound's scaffold can be modified to optimize biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are essential for developing more effective derivatives.
- Lead Compound Development : Given its promising biological activities, this compound can serve as a lead structure for developing new drugs targeting cancer and infectious diseases.
Material Science Applications
In addition to its biological applications, the compound may also find utility in material science:
- Organic Electronics :
-
Sensors :
- Due to their chemical reactivity and stability, derivatives of pyridoquinazoline compounds are being investigated for use in chemical sensors that can detect specific analytes or environmental pollutants.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Anticancer Properties :
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism by which 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Efficiency : Ultrasound methods (51–93% yields) outperform traditional thermal approaches (55–90%) in both speed and sustainability .
Structure-Activity Relationship (SAR) :
- C-8 substituents : Polar groups (e.g., tetrazole) enhance target binding, while hydrophobic groups (e.g., methyl) improve membrane permeability .
- C-2 substituents : Bulky groups (e.g., isopropyl) may reduce reactivity but increase metabolic stability .
Antiviral Potential: Derivatives like 3a show promise against SARS-CoV-2 RdRp, though none surpass penciclovir’s efficacy .
Biological Activity
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridoquinazolinone core and various substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 11H-Pyrido(2,1-b)quinazolin-11-one is C16H14N6O, with a molecular weight of approximately 306.12 daltons. The compound features a complex structure characterized by:
- Pyridine and quinazolinone rings : These contribute to its biological interactions.
- Isopropyl group : Enhances lipophilicity.
- Tetrazole substituent : May influence pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of 11H-Pyrido(2,1-b)quinazolin-11-one exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study demonstrated that analogues of this compound act as efflux pump inhibitors, which are crucial in combating multidrug-resistant strains of tuberculosis. Specifically, several synthesized analogues showed a modulation of the minimum inhibitory concentration (MIC) for ethidium bromide (EtBr) and norfloxacin by more than fourfold, indicating their potential to enhance the efficacy of existing antibiotics by preventing drug efflux in resistant bacteria .
Anticancer Properties
The compound has also been studied for its anticancer potential. Some derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain analogues have been reported to inhibit cell proliferation significantly in human cancer cell lines through mechanisms that may include the modulation of signaling pathways associated with cell survival and apoptosis .
The biological activity of 11H-Pyrido(2,1-b)quinazolin-11-one can be attributed to several mechanisms:
- Efflux Pump Inhibition : The compound's ability to inhibit efflux pumps in bacteria enhances the accumulation of antibiotics within bacterial cells, increasing their effectiveness against resistant strains .
- Cytotoxicity in Cancer Cells : The induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins has been observed in studies focusing on cancer cell lines .
- Antioxidant Activity : Some studies suggest that certain derivatives may exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
| Study | Key Findings | Implications |
|---|---|---|
| Bioorg Med Chem (2018) | Demonstrated efflux pump inhibition by analogues in Mycobacterium smegmatis | Potential for developing new TB treatments |
| Anticancer Research (2020) | Identified cytotoxic effects on multiple cancer cell lines | Suggests utility in cancer therapy |
| Environmental Chemistry (2021) | Explored degradation pathways in environmental contexts | Highlights importance in ecological safety |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11H-Pyrido(2,1-b)quinazolin-11-one derivatives, and how does the introduction of the tetrazole moiety affect reaction conditions?
- Methodological Answer : The compound can be synthesized via copper-catalyzed cyclization or ultrasound-assisted methods. The tetrazole group introduces steric and electronic challenges, requiring careful optimization of solvents (e.g., acetonitrile, DMF) and catalysts. Copper-mediated reactions often yield 60–75% efficiency, while ultrasound irradiation reduces reaction time by 40% but may require post-synthetic modifications for purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving solid-state tautomerism, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds). In solution, dynamic NMR and UV-Vis spectroscopy can monitor tautomeric equilibria, with deuterated solvents (e.g., DMSO-d6) reducing signal overlap .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of vapors and electrostatic discharge. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Compliance with lab safety exams (100% score required) is mandatory before experimental work .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound, particularly in resolving contradictory yield data from different methods?
- Methodological Answer : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (temperature: 80–120°C; Cu catalyst: 5–10 mol%; solvent: DMF vs. acetonitrile) can identify interactions affecting yield. Response surface methodology (RSM) refines optimal conditions, addressing discrepancies between copper-mediated (high yield but slow) and ultrasound methods (fast but lower purity) .
Q. What computational approaches predict the reactivity of the tetrazole group in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Molecular docking studies assess binding affinities with biological targets, while MD simulations evaluate solvation effects on tautomeric stability .
Q. How to address discrepancies in catalytic efficiency between copper-mediated and ultrasound-assisted synthesis methods?
- Methodological Answer : Conduct kinetic studies (e.g., time-resolved HPLC) to compare reaction pathways. Copper catalysis may follow a radical mechanism, while ultrasound enhances mass transfer via cavitation. Use Arrhenius plots to determine activation energy differences. Post-reaction ICP-MS analysis quantifies catalyst leaching, a common issue in copper-based systems .
Q. What strategies validate the existence of multiple tautomeric forms in solution versus solid state?
- Methodological Answer : Combine SC-XRD (solid-state) with variable-temperature NMR (VT-NMR) in DMSO-d6. For example, downfield shifts in ¹H NMR (δ 8.5–9.0 ppm) indicate proton exchange between tautomers. IR spectroscopy (stretching frequencies 1500–1600 cm⁻¹) and Raman spectroscopy further differentiate tautomeric conformers .
Data Contradiction Analysis
Example : Conflicting reports on reaction selectivity with amines (primary vs. secondary).
- Resolution : Primary amines may favor tautomer-stabilized transition states, as shown in DFT studies. Test under controlled pH (buffered solutions) to isolate electronic effects. Competitive experiments with pseudoephedrine (secondary amine) in trifluoroacetic acid reveal steric hindrance as the limiting factor .
Key Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
